molecular formula C6H11ClN2OS B13990036 2-(2-Amino-4-methylthiazol-5-yl)ethanol hydrochloride CAS No. 54901-53-0

2-(2-Amino-4-methylthiazol-5-yl)ethanol hydrochloride

Cat. No.: B13990036
CAS No.: 54901-53-0
M. Wt: 194.68 g/mol
InChI Key: HMUFDPNCJRQVSO-UHFFFAOYSA-N
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Description

2-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanol is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of an amino group and a hydroxyl group in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanol typically involves the reaction of 2-amino-4-methylthiazole with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-amino-4-methylthiazole and ethylene oxide.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 50-60°C.

    Procedure: The 2-amino-4-methylthiazole is dissolved in a suitable solvent, such as ethanol or methanol. Ethylene oxide is then slowly added to the solution while maintaining the temperature. The reaction mixture is stirred for several hours until the reaction is complete.

    Isolation: The product is isolated by evaporating the solvent under reduced pressure, followed by purification using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanol may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetaldehyde.

    Reduction: Formation of 2-(2-amino-4-methyl-1,3-thiazol-5-yl)ethylamine.

    Substitution: Formation of various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

2-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups in its structure allow it to form hydrogen bonds and other interactions with biological molecules, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-methylthiazole: Lacks the hydroxyl group present in 2-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanol.

    2-(2-amino-5-methyl-1,3-thiazol-4-yl)ethanol: Similar structure but with a different substitution pattern on the thiazole ring.

    2-(2-amino-1,3-thiazol-4-yl)ethanol: Lacks the methyl group present in 2-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanol.

Uniqueness

The presence of both an amino group and a hydroxyl group in 2-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanol makes it a unique compound with versatile reactivity and potential for various applications. Its specific substitution pattern on the thiazole ring also contributes to its distinct chemical and biological properties.

Properties

CAS No.

54901-53-0

Molecular Formula

C6H11ClN2OS

Molecular Weight

194.68 g/mol

IUPAC Name

2-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanol;hydrochloride

InChI

InChI=1S/C6H10N2OS.ClH/c1-4-5(2-3-9)10-6(7)8-4;/h9H,2-3H2,1H3,(H2,7,8);1H

InChI Key

HMUFDPNCJRQVSO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N)CCO.Cl

Origin of Product

United States

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